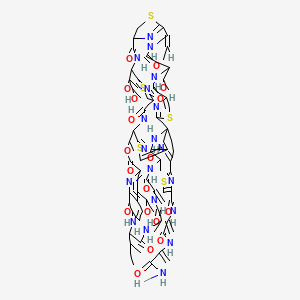
Triciribine phosphate
説明
Triciribine phosphate is the phosphate salt of the synthetic, cell-permeable tricyclic nucleoside triciribine . It has potential antineoplastic activity and inhibits the phosphorylation, activation, and signaling of Akt-1, -2, and -3, which may result in the inhibition of Akt-expressing tumor cell proliferation .
Synthesis Analysis
Triciribine phosphate is synthesized through a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation which combined the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction together to give a tricyclic nucleobase motif .
Molecular Structure Analysis
The molecular formula of Triciribine phosphate is C13H17N6O7P . The exact mass is 418.10019858 g/mol .
Chemical Reactions Analysis
In cultured human hepatoma cells, triciribine increases the stability of LDLR mRNA, an event that translates into upregulation of cell-surface LDLR levels and induction of cellular LDL uptake .
Physical And Chemical Properties Analysis
Triciribine phosphate has a molecular weight of 400.28 g/mol . It has 6 hydrogen bond donors and 12 hydrogen bond acceptors . The rotatable bond count is 4 .
科学的研究の応用
Synthesis and Properties of β-Tricalcium Phosphate
β-Tricalcium phosphate (β-TCP) is extensively utilized as a synthetic bone graft substitute due to its osteoconductive and osteoinductive properties, alongside cell-mediated resorption, allowing for the complete regeneration of bone defects. Despite its clinical successes, the unpredictability of its outcomes may stem from a limited understanding of its physico-chemical properties, such as its crystallographic structure and the potential enhancement of its apatite-forming ability and osteoinductivity through hydrothermal treatment. Recent studies have highlighted the significant impact of β-TCP's grain size and porosity, which can be altered by the presence of impurities like β-calcium pyrophosphate or hydroxyapatite, on its in vivo response (Bohner, Santoni, & Döbelin, 2020).
Organophosphorus Flame Retardants and Human Exposure
A comprehensive review between 2000 and 2019 on organophosphorus flame retardants (OPFRs) in Europe reveals their ubiquitous presence indoors and significant human exposure through urine, hair, or breast milk. Epidemiological evidence points to reprotoxicity, neurotoxicity, respiratory effects, and increased eczema risk associated with certain OPFRs. The widespread indoor presence and prevalent exposure underscore the growing health concerns surrounding these compounds, with specific ones like TDCIPP and TPHP highlighted for their extensive exposure and linked epidemiological evidence. This research emphasizes the need for further epidemiological studies to explore additional health outcomes (Chupeau et al., 2020).
Calcium Phosphate Bioceramics and Sintering
Calcium phosphate ceramics are crucial for biological applications, especially in bone tissue engineering. This review focuses on the sintering behavior of these bioceramics, including hydroxyapatite and tricalcium phosphate (TCP), highlighting their importance in achieving desired physico-chemical and microstructural properties for bone repair applications. The sintering process, which can be influenced by ionic substitutions and thermal stability, plays a critical role in the final properties of these ceramics, including their strength and porosity, which are comparable to natural bone (Champion, 2013).
Resorption of Calcium Phosphate Materials
The resorption of calcium phosphates, particularly apatite, DCPD, and β-TCP, in vitro, highlights the complexity and variability in dissolution behavior under different conditions. This review and experimental study underscore the significant impact of immersion conditions and experimental protocols on the resorption outcomes of these materials. It suggests that improving the design of in vitro experiments and simultaneously monitoring physico-chemical, microstructural, and mechanical properties at a local scale could enhance our understanding of resorption mechanisms and improve predictive dissolution tests (Gallo et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)/t6-,8-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYINUFLXOMHP-HTVVRFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210993 | |
| Record name | Triciribine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
| Record name | TRICIRABINE PHOSPHATE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Triciribine phosphate | |
CAS RN |
61966-08-3 | |
| Record name | Triciribine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61966-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triciribine phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triciribine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triciribine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICIRIBINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5GE3DV88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















